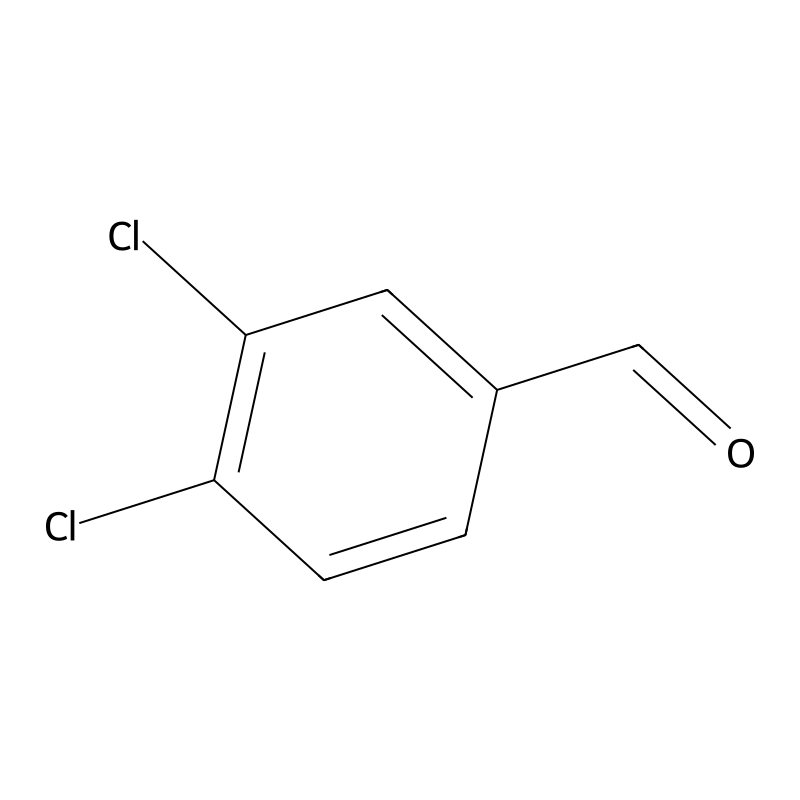

3,4-Dichlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

,4-Dichlorobenzaldehyde is a chemical compound used in various scientific research applications. It can be synthesized through various methods, including:

- Gattermann reaction: This reaction involves treating 1,2-dichlorobenzene with paraformaldehyde and trichloroacetic acid in the presence of a Lewis acid catalyst Science Direct.

- Vilsmeier reaction: This reaction involves treating 1,2-dichlorobenzene with N-methylaniline and formamide Organic Syntheses.

Once synthesized, 3,4-dichlorobenzaldehyde can be characterized using various techniques such as:

- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of hydrogen and carbon atoms present National Institutes of Health: .

- Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments American Chemical Society.

Applications in Organic Synthesis:

,4-Dichlorobenzaldehyde is a valuable intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It can be used as a starting material for the synthesis of drugs with potential anti-inflammatory and anti-cancer properties European Journal of Medicinal Chemistry.

- Dyes and pigments: It can be used as a precursor for the synthesis of dyes and pigments with desired color and stability properties Dyes and Pigments.

- Functional materials: It can be used as a building block for the synthesis of functional materials with specific electrical or optical properties Journal of Materials Chemistry.

3,4-Dichlorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄Cl₂O and a molecular weight of approximately 175.02 g/mol. It appears as a white crystalline solid or chunky powder and is characterized by its strong odor. This compound is known for its sensitivity to prolonged exposure to air, light, and moisture, making it relatively unstable under certain conditions. It is insoluble in water but soluble in organic solvents .

For instance, some derivatives may act as inhibitors of enzymes or receptors, while others might possess antimicrobial properties.

3,4-Dichlorobenzaldehyde is a corrosive and irritant compound. It can cause severe skin burns and eye damage upon contact []. Inhalation can irritate the respiratory tract.

- Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for detailed information on specific hazards, handling procedures, and personal protective equipment (PPE) requirements before working with 3,4-Dichlorobenzaldehyde.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.

- Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3,4-dichlorobenzoic acid.

- Reduction: Reduction reactions can convert it into 3,4-dichlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can also participate in condensation reactions with compounds containing active hydrogen atoms.

Research indicates that 3,4-dichlorobenzaldehyde exhibits some biological activities. It has been noted for its potential antimicrobial properties, affecting various bacterial strains. Additionally, it may possess cytotoxic effects on certain cancer cell lines, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 3,4-dichlorobenzaldehyde:

- Chlorination of Benzaldehyde: Benzaldehyde can be chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 4 positions.

- Formylation of 3,4-Dichlorotoluene: This method involves the formylation of 3,4-dichlorotoluene through the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

- Oxidation of 3,4-Dichlorotoluene: Oxidizing agents such as potassium permanganate can be used to oxidize 3,4-dichlorotoluene to yield 3,4-dichlorobenzaldehyde.

3,4-Dichlorobenzaldehyde finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its aromatic properties, it is used in the formulation of fragrances.

- Research: It is utilized in studies related to organic synthesis and medicinal chemistry.

Studies on the interactions of 3,4-dichlorobenzaldehyde with biological systems have shown that it can influence enzyme activity and affect metabolic pathways. Its interactions with proteins and nucleic acids are areas of ongoing research to understand its potential therapeutic effects or toxicological implications .

Several compounds share structural similarities with 3,4-dichlorobenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde without chlorine substituents. |

| 2-Chlorobenzaldehyde | C₇H₅ClO | Chlorine at the ortho position; different reactivity profile. |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Chlorine at the para position; used in similar applications but less toxic. |

| 3-Nitrobenzaldehyde | C₇H₄ClN | Contains a nitro group; exhibits different biological activities. |

3,4-Dichlorobenzaldehyde is unique due to its specific substitution pattern on the benzene ring which influences its reactivity and biological properties compared to these similar compounds.

Physical Description

XLogP3

Boiling Point

247.5 °C

Flash Point

Melting Point

44.0 °C

UNII

GHS Hazard Statements

H314 (94%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive